3-Bromo-5-methylisoxazole
Overview
Description
3-Bromo-5-methylisoxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives are known to have significant biological interests, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methylisoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. The interaction between this compound and GAPDH leads to the inhibition of the enzyme’s activity, thereby affecting the glycolytic pathway . Additionally, this compound has been found to interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. Consequently, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound forms a covalent bond with the catalytic cysteine residue of GAPDH, leading to enzyme inhibition . This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time Long-term exposure to this compound in in vitro studies has shown sustained inhibition of GAPDH activity and persistent effects on cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical interactions.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis and cellular energy production. By inhibiting GAPDH, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . This disruption affects the overall energy balance within cells and may influence other interconnected metabolic pathways, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature allows it to cross cellular membranes easily . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of this compound can influence its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GAPDH and other cytosolic proteins . The compound’s activity and function may be influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylisoxazole typically involves the bromination of 5-methylisoxazole. One common method is the reaction of 5-methylisoxazole with bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding isoxazolines or isoxazolidines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of 3-substituted-5-methylisoxazoles.
Oxidation Reactions: Formation of 3-bromo-5-carboxyisoxazole.
Reduction Reactions: Formation of 3-bromo-5-methylisoxazoline or 3-bromo-5-methylisoxazolidine.
Scientific Research Applications
3-Bromo-5-methylisoxazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
3-Methylisoxazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-3-methylisoxazole: Similar structure but with the bromine atom at a different position, leading to distinct chemical properties.
3-Bromo-5-phenylisoxazole:
Uniqueness: 3-Bromo-5-methylisoxazole is unique due to the presence of both a bromine atom and a methyl group on the isoxazole ring. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLAWFDDNFPOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376825 | |
Record name | 3-Bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25741-97-3 | |
Record name | 3-Bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Bromo-5-methylisoxazole a useful intermediate in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing more complex isoxazole derivatives. The bromine atom acts as a leaving group, allowing for various substitution reactions. [, ] For instance, it can be readily converted to 3-methoxyisoxazole-5-acetic acid, a key intermediate in the synthesis of pantherine, an active compound found in the Amanita muscaria mushroom. []
Q2: Can you give an example of how this compound has been used to synthesize a biologically relevant molecule?
A2: One example is the synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide, an excitatory amino acid. [] Researchers utilized this compound as a key intermediate, converting it to methyl this compound-4-carboxylate in a crucial step. This highlights the utility of this compound in accessing important pharmaceutical targets.
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